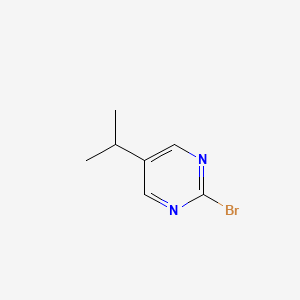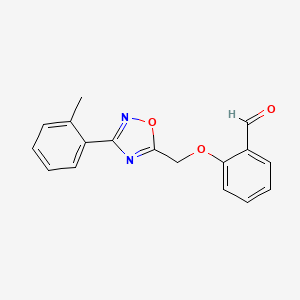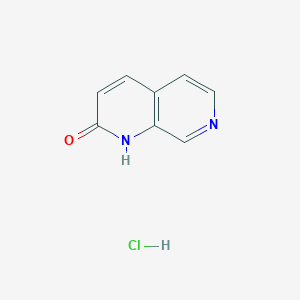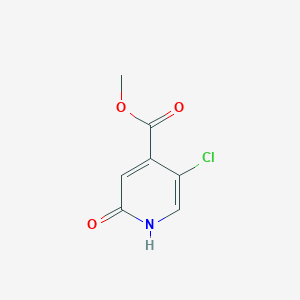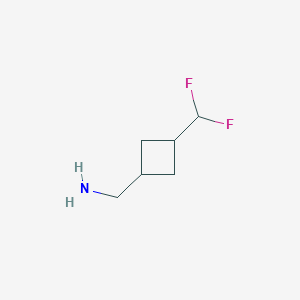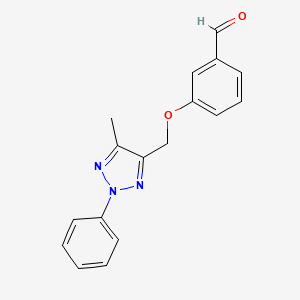
3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde typically involves the formation of the triazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions. The resulting triazole intermediate is then reacted with a suitable benzaldehyde derivative to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
Oxidation: 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzoic acid.
Reduction: 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure with different functional groups.
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with a carboxylic acid group.
Uniqueness
3-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is unique due to the presence of both the triazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
645391-59-9 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-5-6-14(10-16)11-21)19-20(18-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3 |
Clave InChI |
RKUNJFQJZXSYAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1COC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

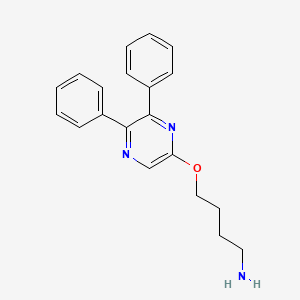
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)

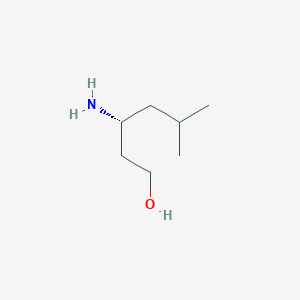
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
